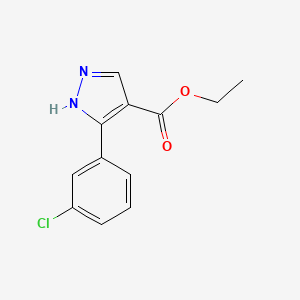

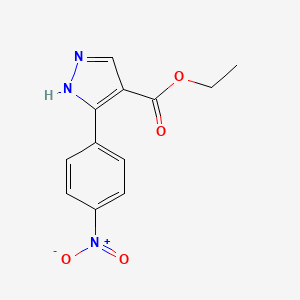

Ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray diffraction analysis . Unfortunately, the specific molecular structure of Ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate is not explicitly mentioned in the available resources .Aplicaciones Científicas De Investigación

Therapeutic Applications

Thiophene and its substituted derivatives, which are structurally similar to pyrazole, have been reported to possess a wide range of therapeutic properties . They have diverse applications in medicinal chemistry and material science . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Drug Development

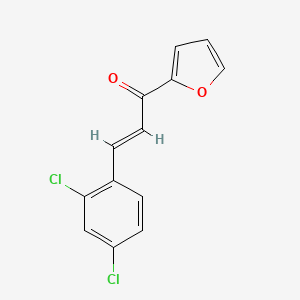

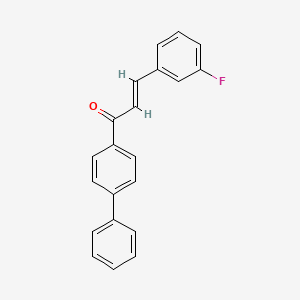

Compounds containing chalcone skeletons, which can be synthesized from compounds like 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one, display a variety of pharmacological properties . Possible applications of these compounds include the treatment of viral disorders, cardiovascular diseases, parasitic infections, and stomach cancer .

Food Additives and Cosmetics

Chalcones, which can be synthesized from compounds similar to the one , have been used as food additives and in the production of cosmetic formulations .

Natural Pigments

Chalcones are also common natural pigments as well as acting as intermediaries in the biosynthesis of flavonoids .

Synthesis of 1,3,4-Thiadiazolyl Derivatives

The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .

Biological Activities of 1,2,3-Triazole Residues

Heterocycles containing 1,2,3-triazole residues, which can be synthesized from compounds like 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one, present a variety of biological activities .

Mecanismo De Acción

Target of Action

Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells .

Mode of Action

Related compounds have been observed to interact favorably with active residues of atf4 and nf-kb proteins . These interactions could potentially lead to the inhibition of ER stress and apoptosis, as well as the NF-kB inflammatory pathway .

Biochemical Pathways

Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play crucial roles in cellular stress responses and inflammation, suggesting that the compound may have potential applications in neuroprotection and anti-inflammatory treatments .

Pharmacokinetics

Related compounds have been observed to exhibit promising neuroprotective activity in human neuronal cells . This suggests that these compounds may have favorable pharmacokinetic properties that allow them to reach their targets effectively.

Result of Action

Related compounds have been observed to exhibit promising neuroprotective and anti-inflammatory properties . They have been observed to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Propiedades

IUPAC Name |

ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4/c1-2-19-12(16)10-7-13-14-11(10)8-3-5-9(6-4-8)15(17)18/h3-7H,2H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTIFIOOEGATLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-(4-nitrophenyl)-1H-pyrazole-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cis-3-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324366.png)

![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324367.png)

![cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324376.png)

![cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324382.png)

![cis-3-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324387.png)

![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324405.png)